molecular formula C8H15Cl2N3O2 B2891549 Methyl 2-(aminomethyl)-3-(1H-imidazol-5-yl)propanoate;dihydrochloride CAS No. 2416230-47-0

Methyl 2-(aminomethyl)-3-(1H-imidazol-5-yl)propanoate;dihydrochloride

Cat. No. B2891549
CAS RN: 2416230-47-0
M. Wt: 256.13
InChI Key: IKAKBJGZAVKHRU-UHFFFAOYSA-N
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Description

“Methyl 2-(aminomethyl)-3-(1H-imidazol-5-yl)propanoate;dihydrochloride” is a chemical compound with the empirical formula C7H13N3 . It is also known as 3- (2-methyl-1H-imidazol-1-yl)propylamine . The CAS number for this compound is 2258-21-1 .


Molecular Structure Analysis

The molecular weight of this compound is 139.20 . The SMILES string representation is Cc1nccn1CCCN , and the InChI key is NDUDHWBKFFJGMA-UHFFFAOYSA-N . These representations provide a way to visualize the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.517 and a density of 1.028 g/mL at 25°C .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It has a flash point of > 110 °C . The GHS hazard pictograms are GHS05, GHS07 . The hazard statements are H302 - H314 , and the precautionary statements are P280 - P301 + P312 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 - P363 .

properties

IUPAC Name

methyl 2-(aminomethyl)-3-(1H-imidazol-5-yl)propanoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.2ClH/c1-13-8(12)6(3-9)2-7-4-10-5-11-7;;/h4-6H,2-3,9H2,1H3,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLMDDHHKUUERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=CN1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(aminomethyl)-3-(1H-imidazol-5-yl)propanoate;dihydrochloride

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